molecular formula C11H11F3O3 B8422757 Benzaldehyde, 3-ethoxy-5-(2,2,2-trifluoroethoxy)- CAS No. 909853-99-2

Benzaldehyde, 3-ethoxy-5-(2,2,2-trifluoroethoxy)-

Cat. No. B8422757
CAS RN: 909853-99-2
M. Wt: 248.20 g/mol
InChI Key: CZTXKTJGZUDEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, 3-ethoxy-5-(2,2,2-trifluoroethoxy)- is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldehyde, 3-ethoxy-5-(2,2,2-trifluoroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 3-ethoxy-5-(2,2,2-trifluoroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

909853-99-2

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

3-ethoxy-5-(2,2,2-trifluoroethoxy)benzaldehyde

InChI

InChI=1S/C11H11F3O3/c1-2-16-9-3-8(6-15)4-10(5-9)17-7-11(12,13)14/h3-6H,2,7H2,1H3

InChI Key

CZTXKTJGZUDEAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOc1cc(OCC(F)(F)F)cc(C(=O)OC)c1
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Synthesis routes and methods II

Procedure details

To a solution of 3-ethoxy-5-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester (0.8 g, 2.88 mmol, 1.0 equiv) in anhydrous THF (20 mL) was added lithium aluminium hydride (0.273 g, 7.19 mmol, 2.5 equiv) and the reaction mixture stirred at rt for 4 h. The crude reaction mixture was filtered over Hyflo Super Cel, the filtrate extracted with diethyl ether (3×50 mL) and the combined organic phases dried over MgSO4 providing 0.75 g (99%) of the benzyl alcohol. The crude reaction product (0.75 g, 3.0 mmol, 1.0 equiv) was dissolved in THF (20 mL) and activated MnO2 (2.61 g, 30.00 mmol, 10.0 equiv) was added. After stirring at rt for 3 h, the reaction mixture was filtered over Hyflo Super Cel and the solvent removed by evaporation under reduced pressure. A conc. solution of sodium chloride (100 mL) was added, the mixture extracted with ethyl acetate (3×100 mL) and the combined organic phases dried over MgSO4. Purification of the crude material with column chromatography on silica eluting with heptane/ethyl acetate (4:1) provided 0.54 g (72%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.35 (t, J=7.0 Hz, 3H), 4.00 (q, J=7.0 Hz, 2H), 4.31 (q, J=8.1 Hz, 2H), 6.66-6.67 (m, 1H), 6.91-6.92 (m, 1H), 6.99-7.00 (m, 1H).
Name
3-ethoxy-5-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester
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0.8 g
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reactant
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0.273 g
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20 mL
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product
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0.75 g
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20 mL
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2.61 g
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Yield
72%

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